N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
Overview
Description
N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine is a chemical compound with the molecular formula C19H18N4O2S and a molecular weight of 366.44 g/mol . This compound is characterized by its pyrimidine and pyridine rings, which are functionalized with an allyl group, a phenylsulfonylmethyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the pyridine ring, and the functionalization of the molecule with the allyl and phenylsulfonylmethyl groups. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Functionalization with allyl and phenylsulfonylmethyl groups: The allyl group can be introduced through an allylation reaction, while the phenylsulfonylmethyl group can be added via a sulfonylation reaction using appropriate sulfonyl chlorides and base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl or phenylsulfonylmethyl groups.
Coupling Reactions: The pyridine and pyrimidine rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as sodium hydroxide for deprotonation, and solvents like dimethylformamide or tetrahydrofuran.
Scientific Research Applications
N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine can be compared with other similar compounds, such as:
N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine: This compound has a similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-(benzenesulfonylmethyl)-N-prop-2-enyl-2-pyridin-4-ylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-10-21-18-13-16(14-26(24,25)17-6-4-3-5-7-17)22-19(23-18)15-8-11-20-12-9-15/h2-9,11-13H,1,10,14H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLSKBSOALVHMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.